6-Fluoro-3,5-diiodopyridin-2-amine
描述
属性
IUPAC Name |
6-fluoro-3,5-diiodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDASIGJNNEHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FI2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques and Spectroscopic Analysis of 6 Fluoro 3,5 Diiodopyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy of Halogenated Aminopyridines
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For halogenated aminopyridines like 6-Fluoro-3,5-diiodopyridin-2-amine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR provides a comprehensive picture of the molecular framework and electronic environment.
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the pyridine (B92270) ring has one remaining proton, and the amine group has two protons. The chemical shift of the ring proton is influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating amino group. The proton on the carbon adjacent to the nitrogen (C4-H) is expected to be the most downfield due to the deshielding effect of the electronegative nitrogen atom. researchgate.net The amino protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org The addition of D₂O would cause the amine proton signal to disappear due to H-D exchange, confirming its assignment. libretexts.org
For a related compound, 2-amino-3,5-dichloropyridine, the ring protons appear at chemical shifts of approximately 7.5 and 7.9 ppm. chemicalbook.com In another related structure, 2-methoxypyridine, conformational preferences can be determined from ¹H NMR data. acs.org For this compound, the single aromatic proton is anticipated to be a singlet, as there are no adjacent protons to cause splitting. Its exact chemical shift would be influenced by the combined electronic effects of the three different halogen and amine substituents.
Table 1: Representative ¹H NMR Data for Substituted Aminopyridines
| Compound | Proton | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| 2-Amino-3,5-dichloropyridine | H-4 | 7.501 | CDCl₃ | chemicalbook.com |
| 2-Amino-3,5-dichloropyridine | H-6 | 7.938 | CDCl₃ | chemicalbook.com |
| 4-Amino[¹⁵N]pyridine | H-2, H-6 | 7.94 | CD₃OD | nih.gov |
| 4-Amino[¹⁵N]pyridine | H-3, H-5 | 6.54 | CD₃OD | nih.gov |
Carbon-13 NMR spectroscopy is invaluable for mapping the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the nature of the substituents. Carbons bonded to electronegative atoms like fluorine and iodine will experience significant shifts. The carbon attached to fluorine (C-6) will exhibit a large C-F coupling constant. The carbons bonded to iodine (C-3 and C-5) will also show characteristic shifts, although iodine's effect is less straightforward than fluorine's due to heavy atom effects. The carbon bearing the amino group (C-2) will be shifted upfield compared to unsubstituted pyridine due to the electron-donating nature of the NH₂ group.
Predictive models and comparative analysis with similar substituted pyridines are often used to assign the signals. acs.orgacs.org For instance, in 2-substituted pyridines, the chemical shifts of all carbon atoms are dependent on the substituent. acs.org In 4-amino[¹⁵N]pyridine, the C-4 carbon appears at 156.91 ppm, while the C-2/C-6 carbons are at 149.62 ppm. nih.gov The study of various substituted pyridines shows that solvent effects can also play a significant role in the observed chemical shifts. cdnsciencepub.comresearchgate.net
Table 2: Representative ¹³C NMR Data for Substituted Aminopyridines
| Compound | Carbon | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| 4-Amino[¹⁵N]pyridine | C-4 | 156.91 | CD₃OD | nih.gov |
| 4-Amino[¹⁵N]pyridine | C-2, C-6 | 149.62 | CD₃OD | nih.gov |
| 4-Amino[¹⁵N]pyridine | C-3, C-5 | 110.26 | CD₃OD | nih.gov |
| Pyridine | C-2, C-6 (ortho) | 150.3 | Cyclohexane | cdnsciencepub.com |
| Pyridine | C-3, C-5 (meta) | 124.2 | Cyclohexane | cdnsciencepub.com |
| Pyridine | C-4 (para) | 136.3 | Cyclohexane | cdnsciencepub.com |
Fluorine-19 NMR is a highly sensitive technique for probing the environment of fluorine atoms. wikipedia.org Since ¹⁹F has 100% natural abundance and a spin of 1/2, it provides clear and informative spectra. wikipedia.orgbiophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the adjacent iodine and amino substituents. The large chemical shift range of ¹⁹F NMR (around 800 ppm) allows for high resolution and sensitivity to subtle changes in the electronic environment. wikipedia.org
Coupling between ¹⁹F and nearby protons or carbons can provide additional structural information. In this case, coupling to the C-6 carbon and potentially long-range coupling to the C4-H proton could be observed. wikipedia.org The sensitivity of ¹⁹F chemical shifts to solvent polarity and local environment makes it a powerful tool for studying intermolecular interactions. scholaris.ca
Table 3: Representative ¹⁹F NMR Chemical Shift Ranges for Fluoroorganic Compounds
| Compound Type | Functional Group | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| Fluoroalkanes | -CH₂F | -200 to -220 | wikipedia.org |
| Trifluoromethyl Groups | -CF₃ | -50 to -70 | wikipedia.org |
| Fluorobenzenes | Ar-F | -100 to -140 | icpms.cz |
| 3-Fluoropyridine | Py-F | -131.7 | spectrabase.com |
Nitrogen-15 NMR spectroscopy, despite the low natural abundance of ¹⁵N, offers direct insight into the electronic state of nitrogen atoms. mdpi.com For this compound, two ¹⁵N signals are expected: one for the pyridine ring nitrogen and one for the exocyclic amino group. The chemical shift of the ring nitrogen is sensitive to substituent effects and protonation state. researchgate.netunica.it The amino group nitrogen's chemical shift provides information about its hybridization and potential for hydrogen bonding. researchgate.net Studies on aminopyridines have shown that protonation typically occurs at the ring nitrogen, leading to a significant change in its ¹⁵N chemical shift. unica.it The chemical shifts can be correlated with the electronic properties of other substituents on the pyridine ring. researchgate.netresearchgate.net
Table 4: Representative ¹⁵N NMR Data for Aminopyridines
| Compound | Nitrogen Atom | Chemical Shift (ppm, relative to CH₃NO₂) | Reference |
|---|---|---|---|
| Pyridine (solid state) | N-ring | -63 | mdpi.com |
| Pyridine-1-oxide (solid state) | N-ring | -98 | mdpi.com |
| 2-Aminopyridine (B139424) N-oxides | N-ring | -101.2 to -126.7 | researchgate.net |
| 4-Amino[¹⁵N]pyridine | N-amino | 257.03 | nih.gov |
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the signals in complex molecules like this compound.
HSQC correlates the signals of directly bonded nuclei, such as ¹H and ¹³C. This would definitively link the C4-H proton signal to the C-4 carbon signal and the NH₂ proton signals to the amino nitrogen in a ¹H-¹⁵N HSQC.
HMBC reveals correlations between nuclei separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular structure. For instance, an HMBC experiment could show correlations from the C4-H proton to C-3, C-5, and C-2. Similarly, correlations from the fluorine atom to C-5 and the amino protons to C-2 and C-3 would be expected.
These techniques are essential for confirming the substitution pattern and the assignments made from 1D NMR spectra, especially in highly substituted systems. rsc.org
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, characteristic IR absorption bands are expected for the N-H, C=C, C=N, C-N, and C-F bonds.
N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org
N-H Bending: The scissoring vibration of the primary amino group usually appears as a strong band between 1550 and 1650 cm⁻¹. libretexts.org
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibration for aromatic C-N bonds is typically found between 1200 and 1350 cm⁻¹. libretexts.org
C-F Stretching: A strong absorption band due to the C-F stretch is expected in the range of 1000-1400 cm⁻¹, its exact position being sensitive to the electronic environment.
C-I Stretching: The C-I stretching vibrations occur at lower frequencies, typically in the 500-600 cm⁻¹ range, which is often at the lower limit or outside the range of standard mid-IR spectrometers.
Table 5: Characteristic IR Absorption Frequencies for Aminopyridines
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (Ar-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | libretexts.org |
| Primary Amine | N-H Scissoring (Bending) | 1550 - 1650 | libretexts.org |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | researchgate.net |
| Aromatic Amine | C-N Stretch | 1200 - 1350 | libretexts.org |
| Aromatic Fluoride (B91410) | C-F Stretch | 1000 - 1400 | N/A |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and that of its fragments. For this compound, the molecular formula is C₅H₄FIN₂.
The expected molecular ion peak [M]⁺ in the mass spectrum would correspond to the sum of the atomic masses of its constituent atoms. Given the isotopic nature of the elements, particularly iodine which has a single stable isotope (¹²⁷I), the primary molecular ion peak is anticipated at an m/z value of approximately 365.85.
Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the relative strengths of the chemical bonds within the molecule. For this compound, likely fragmentation pathways would involve the loss of iodine atoms, the amino group, or other neutral fragments. The stability of the pyridine ring suggests it would likely remain intact in many of the fragmentation processes.
A characteristic fragmentation pattern for this compound would likely show sequential loss of the two iodine atoms, which are the heaviest substituents and are attached by relatively labile C-I bonds. The loss of an iodine radical would result in a significant fragment ion. Further fragmentation could involve the elimination of HCN from the pyridine ring, a common fragmentation pathway for pyridine derivatives.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | [C₅H₄FIN₂]⁺ | 365.85 | Molecular Ion |
| [M-I]⁺ | [C₅H₄FN₂]⁺ | 238.85 | Loss of one iodine atom |
| [M-2I]⁺ | [C₅H₄FN₂]⁺ | 111.85 | Loss of two iodine atoms |
| [M-NH₂]⁺ | [C₅H₃FI₂N]⁺ | 349.84 | Loss of the amino group |
Note: The m/z values are predicted based on the molecular structure. Actual experimental data may vary based on the ionization technique and instrument conditions.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. carleton.edu
Single crystal X-ray diffraction allows for the unambiguous determination of the molecular structure. carleton.edu For this compound, this analysis would reveal the precise geometry of the pyridine ring and the spatial orientation of its substituents. The planarity of the pyridine ring is expected, with the substituents lying in or close to the plane of the ring.
The C-I bond lengths are expected to be around 2.10 Å, and the C-F bond length would be approximately 1.35 Å. The C-N bond of the amino group is anticipated to be around 1.36 Å, indicating some degree of double bond character due to resonance with the aromatic ring. The bond angles within the pyridine ring will be close to 120°, with some distortion due to the electronic effects of the different substituents.
Table 2: Predicted Bond Parameters for this compound
| Bond | Predicted Length (Å) | Bond | Predicted Angle (°) |
| C-I | ~2.10 | I-C-C | ~120 |
| C-F | ~1.35 | F-C-N | ~120 |
| C-N (amino) | ~1.36 | C-N-C (ring) | ~118 |
| C-C (ring) | ~1.39 | H-N-H | ~109.5 |
| C-N (ring) | ~1.34 |
Note: These values are typical for similar chemical environments and would be precisely determined by single crystal X-ray diffraction analysis.
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.
The presence of the amino group allows for the formation of hydrogen bonds, where the N-H groups act as donors and the nitrogen atom of the pyridine ring or the fluorine atom of a neighboring molecule can act as acceptors. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks.
Computational Chemistry and Theoretical Investigations of 6 Fluoro 3,5 Diiodopyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.
Geometry Optimization and Molecular Conformations
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 6-Fluoro-3,5-diiodopyridin-2-amine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This would reveal key bond lengths, bond angles, and dihedral angles. Different possible orientations of the amine group relative to the pyridine (B92270) ring (conformations) would be explored to identify the global minimum energy structure, which represents the most likely conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The spatial distribution of the HOMO and LUMO would also be analyzed. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amine group and the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as around the nitrogen and fluorine atoms, which are prone to electrophilic attack. Positive potential regions (colored blue) would highlight electron-poor areas, like the hydrogen atoms of the amine group, which are susceptible to nucleophilic attack. Atomic charge analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charge on each atom, providing further insight into the molecule's reactivity.
Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is the electronic chemical potential) | ~ 2.8 eV | Propensity to accept electrons |
Note: The values in this table are hypothetical and derived from the hypothetical FMO data.
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations can be employed to study the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to understand how reactants are converted into products.
Transition State Analysis and Energy Barriers
For a given reaction, a transition state is the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as electrophilic substitution or nucleophilic substitution, transition state analysis would elucidate the most favorable reaction pathways.
Understanding Substituent Effects on Reactivity
Computational studies are crucial for understanding how the different functional groups on this compound influence its chemical reactivity. The interplay between the electron-donating amino group and the electron-withdrawing halogen substituents creates a complex electronic environment.
The reactivity of an aromatic ring is largely governed by the electronic effects of its substituents, which can be categorized as inductive and resonance effects. The amino (-NH2) group is a strong activating group; it donates electron density to the pyridine ring through a resonance effect (+R). lumenlearning.com Conversely, the fluorine and iodine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring through the inductive effect (-I). libretexts.orgopenstax.org Halogens can also have a weak electron-donating resonance effect (+R) due to their lone pairs, but the inductive effect is generally dominant. openstax.org
Density Functional Theory (DFT) calculations could be employed to quantify these effects by mapping the molecule's electrostatic potential (ESP). In such a map, electron-rich areas, susceptible to electrophilic attack, would be indicated, while electron-poor regions, prone to nucleophilic attack, would also be revealed. For this compound, the amino group is expected to increase the electron density at the ortho and para positions. However, the strong electron-withdrawing nature of the fluorine atom can activate adjacent positions for nucleophilic attack. The iodine atoms are known to be excellent leaving groups in cross-coupling reactions.
Illustrative Data Table: Calculated Mulliken Atomic Charges This table presents hypothetical Mulliken atomic charges for this compound, calculated using a DFT method (e.g., B3LYP/6-311G**), to illustrate the expected electronic distribution.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N (pyridine ring) | -0.55 |
| C2 (with -NH2) | +0.25 |
| N (amino) | -0.85 |
| C3 (with -I) | +0.15 |
| I (at C3) | -0.05 |
| C4 | -0.20 |
| C5 (with -I) | +0.15 |
| I (at C5) | -0.05 |
| C6 (with -F) | +0.40 |
| F (at C6) | -0.35 |
Note: This data is illustrative and intended to represent expected trends based on substituent effects.
Advanced Computational Tools for Intermolecular Interactions
The study of non-covalent interactions is essential for understanding the solid-state properties and crystal engineering potential of this compound.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps various properties onto the surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.
N-H···N hydrogen bonds: Between the amino group of one molecule and the pyridine nitrogen of another.
Halogen bonds: Involving the iodine atoms as halogen bond donors.
H···H, C···H, and F···H contacts: Representing weaker van der Waals interactions.
The d_norm map would likely show intense red spots corresponding to the short N-H···N hydrogen bonds and any strong halogen bonds. A 2D fingerprint plot derived from the Hirshfeld surface would quantify the percentage contribution of each interaction type to the crystal packing.
Illustrative Data Table: Predicted Contributions to the Hirshfeld Surface Area
| Intermolecular Contact | Predicted Percentage Contribution |
| H···H | 35% |
| I···H / H···I | 20% |
| N···H / H···N | 15% |
| F···H / H···F | 10% |
| C···H / H···C | 10% |
| I···N / N···I | 5% |
| Other | 5% |
Note: This data is hypothetical and based on typical values for similar organic molecules.
Non-Covalent Interaction (NCI) Plot Analysis
The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals the nature and strength of non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting isosurfaces are color-coded to distinguish between different types of interactions:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, van der Waals interactions.
Red: Steric repulsion.
An NCI plot for a dimer of this compound would be expected to show distinct blue isosurfaces between the amino group and the nitrogen of a neighboring pyridine ring, indicative of hydrogen bonding. Green surfaces would likely appear between the planar pyridine rings, suggesting π-π stacking, and around the halogen atoms, corresponding to van der Waals forces. If strong halogen bonds are present, these might also appear as blue or bluish-green regions.
Theoretical Studies on Halogen Bonding Interactions
Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Iodine is a particularly effective halogen bond donor. nih.gov In this compound, the two iodine atoms are potential halogen bond donors.
Theoretical studies, likely using high-level DFT or ab initio methods, would investigate the strength and directionality of these potential halogen bonds. The nitrogen atom of the pyridine ring and the amino group could act as halogen bond acceptors. Calculations would likely focus on the interaction energies of different dimeric configurations to determine the most stable halogen-bonded structures. The presence of electron-withdrawing fluorine atoms on the ring is known to enhance the positive character of the σ-hole on the iodine atoms, thereby strengthening the halogen bonds. nih.gov
Illustrative Data Table: Calculated Halogen Bond Parameters for a Hypothetical Dimer
| Halogen Bond Type | Interaction Energy (kcal/mol) | Bond Length (Å) | Bond Angle (°) |
| C-I···N (pyridine) | -4.5 | 2.95 | 175 |
| C-I···N (amino) | -3.0 | 3.10 | 168 |
Note: This data is illustrative and represents typical values for iodine-based halogen bonds.
常见问题
Q. What are the key challenges in synthesizing 6-fluoro-3,5-diiodopyridin-2-amine, and how can regioselectivity be ensured during halogenation?
- Methodological Answer : Synthesis typically involves sequential halogenation of pyridine precursors. Fluorination via nucleophilic substitution (e.g., using KF or CsF) is preferred due to the electron-withdrawing nature of the amine group, which directs substitution to the para and meta positions. Diiodination requires controlled stoichiometry and temperature (e.g., 60–80°C) to avoid over-iodination . Regioselectivity can be confirmed via and NMR, comparing coupling constants to known fluoropyridine derivatives .
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Complementary methods include:
- Mass spectrometry (MS) : To confirm molecular weight (expected [M+H] ≈ 422.89 g/mol).
- Elemental analysis : To verify C, H, N, F, and I content (±0.3% tolerance).
- X-ray crystallography : For definitive structural confirmation, though crystallization may require slow evaporation in DCM/hexane .
Advanced Research Questions
Q. What strategies mitigate iodine loss during cross-coupling reactions involving this compound?
- Methodological Answer : Iodine substituents are prone to displacement under harsh conditions. Strategies include:
- Protecting the amine group : Acetylation or Boc protection reduces electron-deficient character, stabilizing C–I bonds.
- Low-temperature Suzuki-Miyaura coupling : Use Pd(PPh) (1–2 mol%) and KCO in THF/HO (3:1) at 50°C to minimize oxidative addition side reactions .
- Monitoring via TLC : Use iodine-staining plates to detect free iodide byproducts.
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Steric effects : The 3,5-diiodo groups create steric hindrance, slowing SNAr at the 2- and 6-positions.
- Electronic effects : Fluorine’s strong -I effect activates the 4-position for substitution. Computational studies (DFT, B3LYP/6-31G*) can predict charge distribution and reactive sites. Experimental validation involves reacting with NaN in DMF at 100°C, followed by NMR to track fluorine displacement .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can this be resolved?
- Methodological Answer :
- Controlled degradation study : Expose the compound to HCl (1M, 25–60°C) and monitor via LC-MS. Iodine substituents hydrolyze to hydroxyl groups above 40°C, while fluorine remains stable.
- pH-dependent stability : Buffer solutions (pH 2–7) reveal decomposition accelerates below pH 4, likely due to protonation of the amine group destabilizing the ring .
Applications in Drug Discovery
Q. How can this compound serve as a scaffold for kinase inhibitor development?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce sulfonamide or urea groups at the 2-amine to enhance binding to ATP pockets.
- Crystallographic docking : Use PyMOL/MOE to model interactions with kinase domains (e.g., EGFR).
- In vitro assays : Test inhibitory activity against recombinant kinases, correlating IC values with iodine/fluorine positioning .
Retrosynthesis Analysis
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